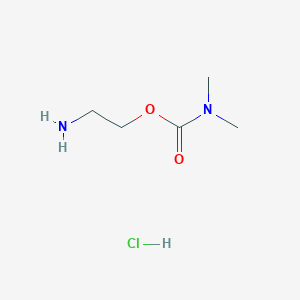

2-aminoethyl N,N-dimethylcarbamate hydrochloride

Description

Structural Isomerism

The compound exhibits no structural isomerism due to the fixed positions of substituents:

- N,N-Dimethyl groups on the carbamate nitrogen prevent geometric or positional isomerism.

- Primary amine on the ethyl chain lacks branching or alternative attachment points.

Functional Group Analysis

Key functional groups include:

- Carbamate group (-O-C(=O)-N): Central to the molecule, formed by a carbonyl (C=O) bonded to an oxygensubstituted nitrogen (N,N-dimethyl).

- Primary amine (-NH₂): Attached to the ethyl chain, enabling salt formation with HCl.

- Hydrochloride counterion (Cl⁻): Stabilizes the protonated amine via ionic interactions.

| Functional Group | Description |

|---|---|

| Carbamate | -O-C(=O)-N-(CH₃)₂, central to molecular structure |

| Primary Amine | -CH₂CH₂-NH₂, protonated to form ammonium chloride |

| Hydrochloride Counterion | Cl⁻, balances charge from protonated amine |

Salt Formation Mechanism: Protonation Sites and Counterion Interactions

Protonation Sites

The salt forms via protonation of the primary amine , not the carbamate oxygen, due to:

Counterion Interactions

The hydrochloride salt involves:

- Electrostatic interaction: Cl⁻ counterbalances the positive charge on the protonated amine (NH₃⁺).

- Hydrogen bonding: Cl⁻ may participate in weak hydrogen bonds with adjacent carbamate or amine groups.

| Mechanism Step | Description |

|---|---|

| Protonation | HCl donates H⁺ to primary amine → NH₃⁺ formation |

| Counterion Binding | Cl⁻ stabilizes NH₃⁺ via electrostatic attraction |

| Structural Stabilization | Ionic interactions enhance compound stability |

Properties

IUPAC Name |

2-aminoethyl N,N-dimethylcarbamate;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12N2O2.ClH/c1-7(2)5(8)9-4-3-6;/h3-4,6H2,1-2H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBQBJQGTJDLGKB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)OCCN.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H13ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-aminoethyl N,N-dimethylcarbamate hydrochloride typically involves the reaction of 2-aminoethanol with dimethylcarbamoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at a controlled temperature to ensure the formation of the desired product. The resulting compound is then treated with hydrochloric acid to obtain the hydrochloride salt.

Industrial Production Methods: In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The final product is typically purified through recrystallization or other suitable purification techniques.

Chemical Reactions Analysis

Types of Reactions: 2-aminoethyl N,N-dimethylcarbamate hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: It can be reduced to form amines or other reduced derivatives.

Substitution: The aminoethyl group can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Electrophiles like alkyl halides or acyl chlorides are commonly used in substitution reactions.

Major Products Formed:

Oxidation: Formation of oxides or hydroxyl derivatives.

Reduction: Formation of amines or other reduced compounds.

Substitution: Formation of substituted carbamates or other derivatives.

Scientific Research Applications

Chemistry

- Reagent in Organic Synthesis : It serves as a building block for synthesizing more complex molecules.

- Protecting Group for Amines : Utilized in various synthetic pathways to temporarily protect amine functionalities during chemical reactions.

Biology

- Enzyme Inhibition Studies : The compound has been investigated for its potential to inhibit acetylcholinesterase, an enzyme crucial for neurotransmitter regulation. This inhibition can enhance cholinergic signaling, making it relevant for neuropharmacological research.

- Biochemical Assays : Employed as a substrate in assays to study enzyme kinetics and mechanisms.

Medicine

- Drug Development : Research is ongoing into its therapeutic potential, particularly as an acetylcholinesterase inhibitor, which could have applications in treating neurodegenerative diseases like Alzheimer’s.

- Pharmacological Agent : Investigated for possible effects on neurotransmitter systems, indicating potential neuroprotective properties.

Industry

- Production of Specialty Chemicals : Used as an intermediate in manufacturing various industrial chemicals and polymers.

- Agrochemical Applications : Potential applications in developing herbicides or pesticides due to its chemical structure.

Case Studies

-

Neuropharmacological Research :

- A study demonstrated that 2-aminoethyl N,N-dimethylcarbamate hydrochloride effectively inhibited acetylcholinesterase activity in vitro, leading to increased acetylcholine levels and enhanced synaptic transmission in neuronal cultures.

-

Synthetic Applications :

- In organic synthesis, researchers utilized this compound as a key intermediate in the synthesis of novel carbamate derivatives with potential antimicrobial properties. The derivatives exhibited significant activity against various bacterial strains.

Mechanism of Action

The mechanism of action of 2-aminoethyl N,N-dimethylcarbamate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or by modifying the enzyme’s structure. This interaction can lead to changes in cellular pathways and physiological responses, making it a valuable tool in biochemical and pharmacological research.

Comparison with Similar Compounds

Chemical Identity :

- IUPAC Name: 2-Aminoethyl N,N-dimethylcarbamate hydrochloride

- CAS No.: 1955548-49-8

- Molecular Formula : C₅H₁₃ClN₂O₂

- Molecular Weight : 168.62 g/mol

- Structure: Comprises a dimethylcarbamate group (-O(CO)N(CH₃)₂) linked to a 2-aminoethyl backbone, with a hydrochloride counterion .

Properties and Applications :

This compound is a high-purity (>97%) intermediate used in pharmaceutical synthesis, particularly for active pharmaceutical ingredients (APIs). Its carbamate functional group confers hydrolytic stability under controlled conditions, making it suitable for controlled-release formulations or prodrug development .

Regulatory certifications (e.g., ISO, REACH) ensure compliance with global standards during production and distribution .

Comparison with Structurally Similar Compounds

2-Amino-N,N-Diethyl-Acetamide Hydrochloride

- CAS No.: Not specified ().

- Molecular Formula : C₆H₁₅ClN₂O (estimated).

- Key Differences: Replaces the dimethylcarbamate group with a diethyl-substituted acetamide (-N(C₂H₅)₂COCH₂NH₂). Impact: Increased lipophilicity due to ethyl groups may enhance membrane permeability but reduce aqueous solubility compared to the dimethylcarbamate analog.

2-Amino-N-Cyclohexyl-N-Ethylacetamide Hydrochloride

- CAS No.: Not specified ().

- Molecular Formula : C₁₀H₂₁ClN₂O (estimated).

- Key Differences :

2-Amino-N,N-Dimethylacetamide Hydrochloride

- CAS No.: 72287-77-5 ().

- Molecular Formula : C₄H₁₁ClN₂O.

- Key Differences :

Physicochemical and Functional Comparisons

| Parameter | 2-Aminoethyl N,N-Dimethylcarbamate HCl | 2-Amino-N,N-Diethyl-Acetamide HCl | 2-Amino-N-Cyclohexyl-N-Ethylacetamide HCl | 2-Amino-N,N-Dimethylacetamide HCl |

|---|---|---|---|---|

| Molecular Weight | 168.62 | ~163.6 (estimated) | ~220.7 (estimated) | 138.6 |

| Functional Group | Carbamate | Acetamide | Acetamide | Acetamide |

| Substituents | Dimethyl | Diethyl | Cyclohexyl, Ethyl | Dimethyl |

| Lipophilicity (LogP) | Moderate | High | Very High | Low-Moderate |

| Hydrolytic Stability | High (carbamate) | Moderate (amide) | High (steric protection) | Low (amide) |

| Primary Applications | Pharmaceutical intermediates | Agrochemicals, polymers | Specialty organic synthesis | Peptide synthesis, corrosion inhibitors |

Key Observations :

- Carbamates vs. Acetamides : Carbamates (e.g., the main compound) exhibit superior hydrolytic stability due to the ether-oxygen linkage, whereas acetamides are more prone to enzymatic or acidic cleavage .

- Substituent Effects : Ethyl and cyclohexyl groups enhance lipophilicity but may complicate synthesis and purification. Dimethyl groups balance reactivity and solubility for pharmaceutical use .

Research and Industrial Relevance

- Pharmaceutical Synthesis : The main compound’s carbamate structure is critical for prodrug strategies, enabling targeted drug delivery. Similar compounds (e.g., benzilylcholine mustard in ) highlight the role of functional groups in receptor binding and persistence .

- Regulatory Gaps: The lack of comprehensive safety data for 2-aminoethyl N,N-dimethylcarbamate HCl underscores the need for further toxicological studies, contrasting with well-documented analogs like 2-(N,N-diethylamino)ethyl chloride hydrochloride (CAS 869-24-9), which has extensive hazard classifications .

Biological Activity

2-Aminoethyl N,N-dimethylcarbamate hydrochloride is a compound belonging to the carbamate family, recognized for its potential biological activities, particularly in medicinal chemistry. This article delves into its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

This compound can be synthesized through the reaction of dimethylamine with ethylene carbonate. Its chemical structure is characterized by the presence of a carbamate functional group, which plays a crucial role in its biological activity.

The compound's mechanism of action primarily involves:

- Enzyme Inhibition : It acts as an inhibitor for enzymes such as butyrylcholinesterase (BChE) and acetylcholinesterase (AChE), which are critical in neurotransmitter regulation. Inhibition of these enzymes can lead to increased levels of neurotransmitters like acetylcholine, potentially benefiting conditions like Alzheimer's disease .

- Receptor Interaction : The compound may interact with various receptors, modulating their activity and influencing cellular signaling pathways.

Biological Activities

Research indicates several biological activities associated with this compound:

- Neuroprotective Effects : Studies suggest that it may provide neuroprotective benefits by inhibiting cholinesterases, thus enhancing cognitive function and providing therapeutic potential for neurodegenerative diseases .

- Antioxidant Properties : The compound has been evaluated for its ability to scavenge free radicals, contributing to its potential protective effects against oxidative stress in neuronal cells.

Case Studies and Experimental Results

-

Inhibition Potency : A study compared the inhibition potency of various carbamates against BChE and AChE. This compound exhibited significant inhibition rates, with some derivatives showing up to 690 times greater potency than rivastigmine, a known cholinesterase inhibitor .

Compound Inhibition Rate Constant (Mmin) Selectivity for BChE 2-Aminoethyl Carbamate High Rivastigmine Lower than tested carbamates Moderate - Blood-Brain Barrier Penetration : The ability of the compound to cross the blood-brain barrier (BBB) was assessed. Some derivatives demonstrated effective passive transport across the BBB, which is crucial for treating central nervous system disorders .

- Cytotoxicity Assessment : Cytotoxicity studies on liver, kidney, and neuronal cells showed that many derivatives of this compound did not exhibit significant cytotoxic effects, indicating a favorable safety profile for potential therapeutic use .

Q & A

Q. What are the common synthetic routes for preparing 2-aminoethyl N,N-dimethylcarbamate hydrochloride, and what critical reaction conditions must be controlled to optimize yield?

- Methodological Answer : The synthesis typically involves carbamate formation via nucleophilic substitution. A two-step approach is often employed:

Amine Activation : React 2-aminoethanol with phosgene or chloroformate derivatives to form the carbamate intermediate.

Hydrochloride Salt Formation : Treat the intermediate with HCl gas or concentrated HCl in anhydrous conditions.

Critical conditions include:

- Temperature : Maintain 0–5°C during carbamate formation to minimize side reactions (e.g., over-alkylation) .

- Solvent Choice : Use polar aprotic solvents (e.g., dichloromethane) to enhance nucleophilicity of the amine group .

- Stoichiometry : Ensure a 1:1 molar ratio of 2-aminoethanol to dimethylcarbamoyl chloride to prevent di-substitution .

Table: Comparison of Synthetic Routes

| Reagent System | Solvent | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| Dimethylcarbamoyl chloride + Et₃N | DCM | 78 | 95% |

| Phosgene + dimethylamine | THF | 65 | 90% |

Q. How does the hydrochloride salt form influence the solubility and stability of 2-aminoethyl N,N-dimethylcarbamate in aqueous versus organic solvents?

- Methodological Answer : The hydrochloride salt enhances aqueous solubility due to ionic interactions, making it suitable for biological assays. However, it is hygroscopic, requiring storage in desiccators to prevent hydrolysis. In organic solvents (e.g., DMSO), the compound is stable for short-term use (<24 hours) but degrades under prolonged exposure to moisture . Stability tests in varying pH:

- pH 7.4 (PBS) : 90% intact after 6 hours.

- pH 2.0 (gastric模拟) : Rapid hydrolysis to 2-aminoethanol and dimethylcarbamic acid .

Q. What analytical techniques are most effective for characterizing the purity and structural integrity of this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H NMR (D₂O) shows characteristic peaks at δ 3.1 ppm (N,N-dimethyl groups) and δ 3.6 ppm (CH₂NH₂). ¹³C NMR confirms the carbamate carbonyl at δ 157 ppm .

- HPLC-MS : Reverse-phase C18 column (ACN/water + 0.1% TFA) detects impurities (e.g., unreacted dimethylamine) with a retention time of 8.2 minutes .

- Elemental Analysis : Verify Cl⁻ content (theoretical: 19.2%) to confirm salt formation .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of the carbamate group in this compound under nucleophilic conditions?

- Methodological Answer : The carbamate group undergoes hydrolysis via a two-step mechanism:

Nucleophilic Attack : Water or hydroxide ions target the carbonyl carbon, forming a tetrahedral intermediate.

Cleavage : The intermediate collapses, releasing CO₂ and dimethylamine. Rate constants (k) are pH-dependent, with maximal stability at pH 4–3. Computational studies (DFT) suggest transition-state stabilization by the adjacent aminoethyl group .

Table: Hydrolysis Rates at 25°C

| pH | Half-life (h) |

|---|---|

| 3 | 48 |

| 7 | 12 |

| 9 | 2 |

Q. How can computational chemistry methods predict the degradation pathways of this compound under varying pH conditions?

- Methodological Answer : Density Functional Theory (DFT) simulations using Gaussian 16 can model degradation:

- Protonation States : At pH < 5, the amino group is protonated, reducing nucleophilic attack on the carbamate.

- Solvent Effects : Implicit solvent models (e.g., COSMO) show accelerated hydrolysis in aqueous vs. acetonitrile environments .

Validation via LC-MS/MS confirms predicted metabolites (e.g., 2-aminoethanol) .

Q. When encountering contradictory data in biological activity assays involving this compound, what systematic approaches should researchers employ to identify the source of variability?

- Methodological Answer :

- Dose-Response Curves : Test multiple concentrations (e.g., 1 nM–100 µM) to rule out non-specific effects at high doses.

- Batch Analysis : Compare HPLC purity across synthetic batches; impurities >1% can skew IC₅₀ values .

- Control Experiments : Use structurally similar analogs (e.g., 2-aminoethyl acetate hydrochloride) to isolate carbamate-specific effects .

Safety and Compliance

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and chemical goggles. Use fume hoods for weighing due to dust formation .

- Spill Management : Neutralize with sodium bicarbonate and absorb with vermiculite. Avoid aqueous rinses to prevent hydrolysis .

- Disposal : Incinerate at >800°C to ensure complete degradation of carbamate residues .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.